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Executive Summary
SIAIS164018 is a potent, orally bioavailable proteolysis-targeting chimera (PROTAC) that has

demonstrated significant preclinical activity in degrading key oncogenic proteins.[1][2][3]

Developed by modifying the multi-kinase inhibitor Brigatinib, SIAIS164018 not only targets and

degrades wild-type and mutant forms of Anaplastic Lymphoma Kinase (ALK) and Epidermal

Growth Factor Receptor (EGFR) but also exhibits a unique capability to destroy oncoproteins

associated with metastasis, such as Focal Adhesion Kinase (FAK), Pyk2, and PTK6.[1][2][3]

This whitepaper provides a comprehensive technical overview of SIAIS164018, including its

discovery, mechanism of action, quantitative preclinical data, and detailed experimental

protocols.

Introduction and Discovery
SIAIS164018 was rationally designed from the multi-kinase inhibitor Brigatinib with the goal of

creating a degrader molecule with enhanced and unique anti-cancer properties.[1][2] The core

concept involved linking a Brigatinib-derived ligand, which binds to the target proteins (ALK and

EGFR), to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a component of the cellular

protein degradation machinery.[1] This heterobifunctional molecule thereby brings the target

protein into proximity with the E3 ligase, leading to ubiquitination and subsequent degradation

by the proteasome.
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Mechanism of Action
SIAIS164018 functions as a PROTAC, a class of molecules that induce selective protein

degradation. The mechanism involves the formation of a ternary complex between the target

protein (e.g., ALK or EGFR), SIAIS164018, and the CRBN E3 ligase. This proximity induces

the transfer of ubiquitin molecules to the target protein, marking it for recognition and

degradation by the 26S proteasome. This catalytic process allows a single molecule of

SIAIS164018 to induce the degradation of multiple target protein molecules.

Below is a diagram illustrating the general mechanism of action for SIAIS164018.
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Caption: SIAIS164018-mediated protein degradation pathway.

Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of

SIAIS164018.
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Table 1: In Vitro Degradation and Proliferation Inhibition
Cell Line Target Protein DC50 (nM) IC50 (nM) Notes

SR ALK <10 21

ALK-positive

anaplastic large-

cell lymphoma

293T ALK (G1202R) ~100 21

Overexpressing

ALK G1202R

mutant

H1975
EGFR

(L858R+T790M)
~100 42

Non-small cell

lung cancer with

EGFR mutations

Calu-1
FAK, PYK2,

PTK6
<1 -

ALK-negative

non-small cell

lung cancer

MDA-MB-231
FAK, PYK2,

PTK6
<1 -

Triple-negative

breast cancer

DC50: Concentration for 50% maximal degradation. IC50: Concentration for 50% inhibition of

proliferation.

Table 2: In Vivo Pharmacokinetics in Mice
Parameter Value

Oral Bioavailability Good

Microsomal Stability (Mice) 16.7 µL/min/mg

Microsomal Stability (Rats) <9.6 µL/min/mg

Microsomal Stability (Humans) <9.6 µL/min/mg

Experimental Protocols
Synthesis of SIAIS164018
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The synthesis of SIAIS164018 involves a multi-step process starting from commercially

available precursors to generate the Brigatinib-like warhead and the pomalidomide-based E3

ligase ligand, which are then coupled via a linker. For detailed synthetic procedures and

characterization data (NMR, HPLC, HRMS), please refer to the supplementary information of

the primary publication.[1]

Cell Culture
SR, NCI-H2228, A549, and H1975 cell lines were obtained from the American Type Culture

Collection (ATCC). Calu-1 cells were procured from the Shanghai Cell Bank of the National

Science Academy of China. MDA-MB-231 cells were purchased from Dalian Meilun

Biotechnology. All cell lines were cultured according to the providers' recommendations and

were confirmed to be free of mycoplasma contamination.

Western Blotting for Protein Degradation
Cell Lysis: Cells were treated with various concentrations of SIAIS164018 for the indicated

times. After treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer

supplemented with protease and phosphatase inhibitors.

Protein Quantification: Protein concentration in the lysates was determined using a BCA

protein assay kit.

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and

transferred to a PVDF membrane.

Immunoblotting: Membranes were blocked with 5% non-fat milk in TBST and then incubated

with primary antibodies against ALK, EGFR, FAK, PYK2, PTK6, or other proteins of interest

overnight at 4°C. After washing, membranes were incubated with HRP-conjugated

secondary antibodies.

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL)

detection system.

Cell Proliferation Assay
Cell Seeding: Cells were seeded in 96-well plates at an appropriate density.
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Compound Treatment: After 24 hours, cells were treated with a serial dilution of

SIAIS164018 or control compounds.

Incubation: Cells were incubated for 72 hours.

Viability Measurement: Cell viability was assessed using the CellTiter-Glo luminescent cell

viability assay according to the manufacturer's protocol. IC50 values were calculated using

GraphPad Prism software.

Cell Migration and Invasion Assays
Transwell Setup: Transwell inserts (8.0 µm pore size) were used. For invasion assays, the

inserts were pre-coated with Matrigel.

Cell Seeding: Cells were serum-starved overnight, then seeded into the upper chamber of

the Transwell inserts in serum-free medium containing SIAIS164018.

Chemoattractant: The lower chamber was filled with a medium containing a chemoattractant

(e.g., 10% FBS).

Incubation: The plates were incubated for 24-48 hours.

Quantification: Non-migrated/invaded cells on the upper surface of the membrane were

removed with a cotton swab. The cells that had migrated/invaded to the lower surface were

fixed with methanol and stained with crystal violet. The number of stained cells was counted

under a microscope.

Cell Cycle Analysis
Cell Treatment and Fixation: Cells were treated with SIAIS164018 for 24 or 48 hours. After

treatment, cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight

at -20°C.

Staining: Fixed cells were washed with PBS and then stained with a solution containing

propidium iodide (PI) and RNase A.[4][5][6][7]

Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry. The

percentage of cells in G1, S, and G2/M phases was determined using appropriate software
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(e.g., ModFit LT).

In Vivo Xenograft Studies
Animal Model: Female BALB/c nude mice were used.

Tumor Implantation: Human cancer cells (e.g., SR cells) were subcutaneously injected into

the flanks of the mice.

Treatment: When tumors reached a palpable size, mice were randomized into treatment and

control groups. SIAIS164018 was administered orally at specified doses.

Monitoring: Tumor volume and body weight were measured regularly.

Endpoint: At the end of the study, tumors were excised, weighed, and processed for further

analysis (e.g., Western blotting to confirm target degradation).

Kinome Profiling
Kinome profiling was performed using a mass spectrometry-based approach.[8][9] Briefly, cell

lysates were incubated with multiplexed inhibitor beads to capture activated kinases. The

captured kinases were then digested, and the resulting peptides were analyzed by LC-MS/MS

to identify and quantify the kinases.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by SIAIS164018 and a typical

experimental workflow for its evaluation.
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Signaling Pathways Targeted by SIAIS164018
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Caption: Key signaling pathways modulated by SIAIS164018.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b12405786?utm_src=pdf-body-img
https://www.benchchem.com/product/b12405786?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12405786?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for SIAIS164018 Evaluation
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Caption: A typical workflow for the preclinical evaluation of SIAIS164018.
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A specific patent application for "SIAIS164018" has not been identified in publicly available

databases. However, the intellectual property landscape surrounding this molecule is likely

protected by patents covering Brigatinib and its derivatives, as well as broader patents on

PROTAC technology utilizing pomalidomide or similar Cereblon ligands.[10][11] Further

investigation into patents filed by the discovering institution may provide more specific details.

Conclusion and Future Directions
SIAIS164018 represents a significant advancement in the development of targeted protein

degraders. Its ability to degrade not only primary oncogenic drivers like ALK and EGFR but also

key mediators of metastasis sets it apart from traditional kinase inhibitors. The favorable oral

bioavailability and in vivo tolerance further highlight its potential as a clinical candidate.[2][3]

Future research should focus on a more extensive evaluation of its efficacy in a wider range of

preclinical models, including patient-derived xenografts, to better predict its clinical utility.

Further optimization of the linker and E3 ligase ligand could also lead to next-generation

degraders with improved potency and selectivity. The unique "reshuffled kinome profile"

induced by SIAIS164018 warrants deeper investigation to understand the full spectrum of its

cellular effects and to identify potential synergistic combination therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. pubs.acs.org [pubs.acs.org]

3. Discovery of a Brigatinib Degrader SIAIS164018 with Destroying Metastasis-Related
Oncoproteins and a Reshuffling Kinome Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Flow cytometry with PI staining | Abcam [abcam.com]

5. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow
Cytometry Core Facility [med.virginia.edu]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b12405786?utm_src=pdf-body
https://patents.google.com/patent/EP3752132B1/en
https://patents.google.com/patent/US20220002291A1/en
https://www.benchchem.com/product/b12405786?utm_src=pdf-body
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.1c00373
https://pubmed.ncbi.nlm.nih.gov/34138566/
https://www.benchchem.com/product/b12405786?utm_src=pdf-body
https://www.benchchem.com/product/b12405786?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/352501834_Discovery_of_a_Brigatinib_Degrader_SIAIS164018_with_Destroying_Metastasis-Related_Oncoproteins_and_a_Reshuffling_Kinome_Profile
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.1c00373
https://pubmed.ncbi.nlm.nih.gov/34138566/
https://pubmed.ncbi.nlm.nih.gov/34138566/
https://www.abcam.com/en-us/technical-resources/protocols/flow-cytometry-with-propidium-iodide-staining
https://med.virginia.edu/flow-cytometry-facility/equipment/resources1/protocols/dna-content-for-cell-cycle-analysis-of-fixed-cells-with-propidium-iodide/
https://med.virginia.edu/flow-cytometry-facility/equipment/resources1/protocols/dna-content-for-cell-cycle-analysis-of-fixed-cells-with-propidium-iodide/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12405786?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. ucl.ac.uk [ucl.ac.uk]

7. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and
Mitotic Markers [bio-protocol.org]

8. scholar.harvard.edu [scholar.harvard.edu]

9. Recent advances in methods to assess the activity of the kinome - PMC
[pmc.ncbi.nlm.nih.gov]

10. EP3752132B1 - Pharmaceutical composition of brigatinib - Google Patents
[patents.google.com]

11. US20220002291A1 - Proteolysis-targeting chimeras - Google Patents
[patents.google.com]

To cite this document: BenchChem. [SIAIS164018: A Technical Whitepaper on a Novel
Degrader of Oncogenic Proteins]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12405786#siais164018-discovery-and-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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